molecular formula C10H16O4 B2445997 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2248336-27-6

2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid

Cat. No.: B2445997
CAS No.: 2248336-27-6
M. Wt: 200.234
InChI Key: USWHFCOOLIVXPW-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid is a chemical compound characterized by its unique structure, which includes a dimethylcyclopropyl group attached to a methoxy-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid typically involves the use of specific reagents and conditions to achieve the desired product. One common method includes the reaction of a dimethylcyclopropylmethyl halide with a methoxy-oxopropanoic acid derivative under controlled conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[(2,2-dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2)5-6(10)4-7(8(11)12)9(13)14-3/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWHFCOOLIVXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CC(C(=O)O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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